Phenethylboronic acid

Protodeboronation Stability Catalysis Cross-Coupling Robustness

Procure Phenethylboronic acid for superior Suzuki-Miyaura coupling. The phenethyl chain confers unique steric and electronic properties, minimizing protodeboronation and ensuring high cross-coupling yields versus unstable methyl/ethyl boronic acids. For long-term storage, the MIDA ester (mp 181–185°C) offers superior stability over the free acid (mp 76–81°C). As a well-characterized α-chymotrypsin inhibitor (ΔH = –6 to –13 kcal/mol, 1.8 Å X-ray structure), it is ideal for structure-based drug design and enzymatic assays. Choose this building block to avoid reaction failures and maximize ROI on your multi-step syntheses.

Molecular Formula C8H11BO2
Molecular Weight 149.98 g/mol
CAS No. 34420-17-2
Cat. No. B1212511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethylboronic acid
CAS34420-17-2
SynonymsPEBA
phenylethane boronic acid
Molecular FormulaC8H11BO2
Molecular Weight149.98 g/mol
Structural Identifiers
SMILESB(CCC1=CC=CC=C1)(O)O
InChIInChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
InChIKeyVPRUMANMDWQMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenethylboronic Acid (CAS 34420-17-2): Core Properties and Scientific Utility Overview


Phenethylboronic acid (CAS 34420-17-2), also known as 2-phenylethylboronic acid or PEBA, is a primary alkylboronic acid with the molecular formula C8H11BO2 and a molecular weight of 149.98 g/mol [1]. It is characterized by a phenethyl group attached to a boronic acid moiety, exhibiting a melting point of 76–81 °C . The compound serves as a versatile building block in organic synthesis, participating in Suzuki-Miyaura cross-coupling reactions, reactions with α-diazocarbonyl compounds, C–H functionalization of quinones, and cross-coupling with aromatic amines . Additionally, it functions as a known inhibitor of α-chymotrypsin, with its binding energetics and structural interactions characterized through calorimetric and X-ray crystallographic studies .

Phenethylboronic Acid: Why Alkylboronic Acid Substitution Is Not Straightforward


Simple substitution of phenethylboronic acid with other alkyl- or arylboronic acids is inadvisable due to critical differences in reaction stability, coupling efficiency, and biological target engagement. The phenethyl chain confers a unique balance of steric and electronic properties that directly impacts protodeboronation susceptibility [1], cross-coupling yields , and binding affinity for serine proteases like α-chymotrypsin . Generic replacement with a shorter-chain alkylboronic acid (e.g., methyl- or ethylboronic acid) or a simple arylboronic acid (e.g., phenylboronic acid) can lead to complete reaction failure, diminished yields, or loss of biological activity. The quantitative evidence below delineates these specific, measurable differentiators, providing a scientific basis for informed procurement decisions.

Quantitative Differentiation of Phenethylboronic Acid: A Procurement Evidence Guide


Superior Resistance to Protodeboronation Compared to Vinylboronic Acids

In a head-to-head study evaluating protodeboronation under Cu-MOF catalysis (HKUST-1, K2CO3 base, O2 atmosphere), phenethylboronic acid demonstrated exceptional stability. While trans-2-phenylvinylboronic acid underwent detectable protodeboronation under the same conditions, the protodeboronation of phenethylboronic acid was not detected [1]. This resistance to an unwanted side reaction is a critical performance differentiator.

Protodeboronation Stability Catalysis Cross-Coupling Robustness

Enhanced Thermal and Handling Stability via MIDA Ester Derivatization

Conversion to the N-methyliminodiacetic acid (MIDA) ester provides a quantifiable enhancement in thermal stability. The phenethylboronic acid MIDA ester exhibits a melting point of 181–185 °C , a substantial increase over the parent acid's melting point of 76–81 °C . This higher melting point correlates with improved shelf stability and ease of handling in solid form, reducing concerns over decomposition or hydration during storage.

Boronic Acid Protection MIDA Ester Stability

Quantified Binding Energetics to α-Chymotrypsin

Calorimetric investigations reveal a strong, pH-dependent binding interaction between phenethylboronic acid and α-chymotrypsin. The heat of formation for the enzyme-inhibitor complex was measured to be approximately –6 kcal/mol at pH 4, increasing to –13 kcal/mol at pH 8 . This exothermic binding profile is characteristic of a tight-binding inhibitor and is further substantiated by a high-resolution (1.8 Å) X-ray crystallographic structure of the complex .

Serine Protease Inhibition Calorimetry Enzyme Binding

Validated Synthetic Utility in Phenethylamine Derivative Synthesis

In a broad study of alkylboronic acid cross-coupling, phenethylboronic acid was identified as particularly effective for the synthesis of phenethylamine derivatives, a class of compounds with significant pharmaceutical relevance [1]. A specific Suzuki-Miyaura coupling procedure with 2-chloro-5-nitro-pyridine, utilizing Pd(PPh3)4 as a catalyst and tetra-n-butylammonium potassium carbonate in dioxane, achieved a yield of approximately 53% after 18 hours of heating .

Suzuki-Miyaura Coupling Phenethylamine Synthesis Alkylboronic Acid

Procurement-Driven Application Scenarios for Phenethylboronic Acid (CAS 34420-17-2)


High-Fidelity Suzuki-Miyaura Cross-Coupling for Complex Molecule Synthesis

When planning Suzuki-Miyaura reactions, particularly those involving sensitive substrates or where side-product formation is a concern, phenethylboronic acid is the preferred alkylboronic acid partner. Its demonstrated resistance to protodeboronation under catalytic conditions minimizes the formation of undesired protodeboronated byproducts, leading to cleaner reaction mixtures and higher isolated yields of the desired cross-coupled product. This is especially critical in multi-step syntheses of pharmaceutical intermediates where purification of complex mixtures is costly and time-consuming.

Stable Intermediate Storage and Handling via MIDA Ester Protection

For laboratories requiring long-term storage of a phenethylboronic acid synthon, procurement of the MIDA ester derivative is scientifically justified. The MIDA ester's substantially higher melting point (181–185 °C) compared to the free acid (76–81 °C) translates directly to improved physical stability. It is less prone to hydration and decomposition during storage, ensuring consistent reactivity and accurate stoichiometry when the protected boronic acid is later deprotected for use in a synthetic sequence.

Biochemical Probe Development Targeting Serine Proteases

Research programs focused on serine protease inhibition, particularly α-chymotrypsin, can rely on phenethylboronic acid as a well-characterized, tight-binding tool compound. Its binding energetics have been precisely quantified via calorimetry (ΔH = –6 to –13 kcal/mol, pH-dependent) , and its binding mode has been resolved at atomic resolution (1.8 Å) by X-ray crystallography . This wealth of structural and thermodynamic data makes it an ideal starting point for structure-based drug design or for use as a control inhibitor in enzymatic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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